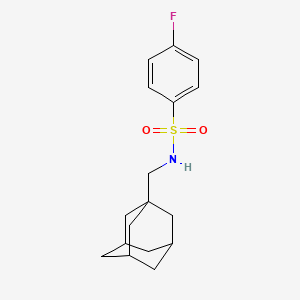
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide, also known as ABE-404, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and medicine.
作用機序
The mechanism of action for N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide involves the inhibition of TRPC5 channels and Hsp90 chaperone proteins. TRPC5 channels are involved in the regulation of calcium ion channels in the brain, and their inhibition has been found to have potential therapeutic effects in the treatment of neurological disorders. Hsp90 chaperone proteins are involved in the stabilization of various oncogenic proteins, and their inhibition has been found to have potential anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide inhibits the activity of TRPC5 channels and Hsp90 chaperone proteins. In vivo studies have shown that N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has potential therapeutic effects in the treatment of depression, anxiety, and other neurological disorders, as well as potential anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of TRPC5 channels and Hsp90 chaperone proteins, its potential therapeutic effects in the treatment of neurological disorders and cancer, and its potential as a lead compound for drug discovery. However, there are also limitations to using N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide, including the development of new drugs targeting TRPC5 channels and Hsp90 chaperone proteins, the investigation of its potential therapeutic effects in the treatment of neurological disorders and cancer, and the further exploration of its mechanism of action. Additionally, further research is needed to fully understand the potential advantages and limitations of using N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide in lab experiments.
合成法
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 1-adamantylmethylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified using various techniques, including column chromatography, to obtain a pure form of N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide.
科学的研究の応用
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of TRPC5 channels, which are involved in the regulation of calcium ion channels in the brain. This inhibition has been found to have potential therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.
In cancer research, N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and melanoma. The mechanism of action for these anti-tumor effects is thought to involve the inhibition of the Hsp90 chaperone protein, which is involved in the stabilization of various oncogenic proteins.
In drug discovery, N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been used as a lead compound for the development of new drugs targeting TRPC5 channels and Hsp90 chaperone proteins. The development of these drugs has the potential to lead to the discovery of new treatments for various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2S/c18-15-1-3-16(4-2-15)22(20,21)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAPFAXUJWPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1-Adamantylmethyl)-4-fluoro-1-benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

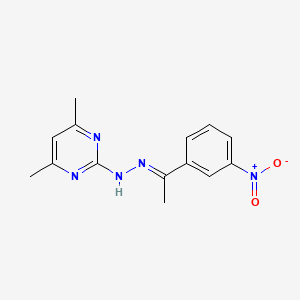
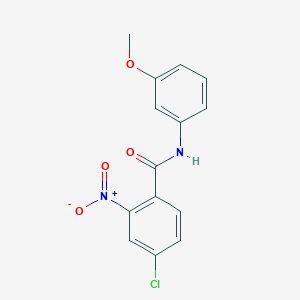
![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
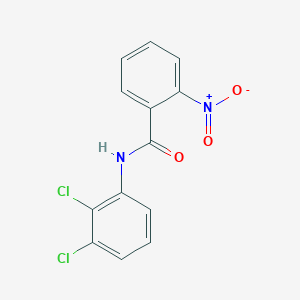
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
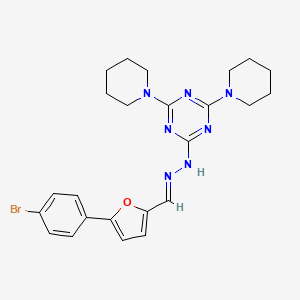
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
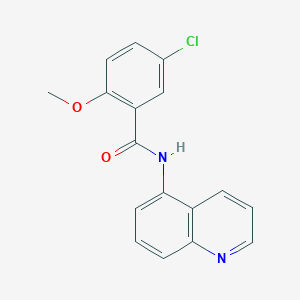
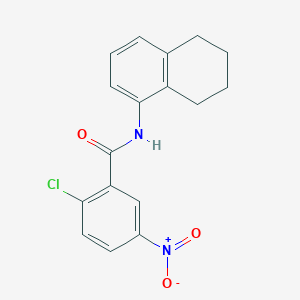
![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)